molecular formula C18H19NO2 B1170882 CAROB TREE CERNEL FLOUR CAS No. 160552-72-7

CAROB TREE CERNEL FLOUR

Numéro de catalogue B1170882
Numéro CAS: 160552-72-7
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Carob flour comes from the pod of the carob tree, native to the Mediterranean. The ripe pods contain a sweet pulp that is dried, roasted, and then ground into a powder, known as carob flour . It performs just like other flours in cake batters . Unlike cocoa powder, carob flour contains virtually no fat, so it will perform differently to cacao in cooking in the sense that it won’t melt or burn . It is less bitter than chocolate and has a naturally sweet flavor, is caffeine-free, and high in fiber .


Synthesis Analysis

Carob flour is increasingly popular in innovative functional foods. Its main producers are Mediterranean countries, facing health and nutrition challenges, and difficulties in tackling climate change . This study aims at formulating innovative sustainable bakery products of high nutritional value while pleasing the consumer and addressing regional challenges .


Molecular Structure Analysis

The carob tree is a common tree throughout the world. It has received great attention due to its potent biological effects and diverse industrial applications resulting from its richness in phytochemicals, particularly polyphenols . The polyphenol content, the phenolic composition, and the antioxidant activity of carob were studied with variable results .


Chemical Reactions Analysis

Carob flour showed a good ability to bind bile acids glycoconjugates. Unroasted carob flour bound 92% of GDCA compared to cholestyramine. Increased roasting resulted in significantly decreased bile acid binding .


Physical And Chemical Properties Analysis

Commercial Prosopis spp. (mainly from P. alba) flour exhibited high content of protein, starch and fat, while commercial flour from C. siliqua had a lower content of these compounds, but higher antioxidant activity . By nuclear magnetic resonance (NMR) the aqueous extracts of the two carob flours were analysed and concluded that they had similar content of sucrose, but C. siliqua had more monosaccharides and pinitol .

Mécanisme D'action

The carob tree is a common tree throughout the world. It has received great attention due to its potent biological effects and diverse industrial applications resulting from its richness in phytochemicals, particularly polyphenols . The polyphenol content, the phenolic composition, and the antioxidant activity of carob were studied with variable results .

Safety and Hazards

Carob flour is a safe and healthy alternative to many common ingredients. It is less bitter than chocolate and has a naturally sweet flavor, is caffeine-free, and high in fiber . It is also rich in calcium, vitamin A and B, and minerals .

Orientations Futures

The carob tree (Ceratonia siliqua L.) is currently considered one of the most valuable fruit and forest trees in various fields and sectors of activity . Its importance has increased significantly in recent years . Originating from the Middle East, it is recognized for its ecological and industrial significance . The carob tree has untapped potential for innovation, economic development, and environmental sustainability .

Propriétés

Numéro CAS

160552-72-7

Nom du produit

CAROB TREE CERNEL FLOUR

Formule moléculaire

C18H19NO2

Poids moléculaire

0

Synonymes

CAROB TREE CERNEL FLOUR

Origine du produit

United States

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